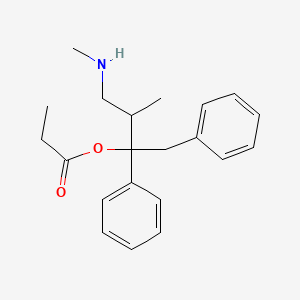![molecular formula C24H28ClN3OS B10783148 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide](/img/structure/B10783148.png)
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide is a synthetic compound known for its intriguing structural complexity and multifaceted applications in scientific research. This compound has garnered attention due to its potential medicinal properties and unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide typically involves multi-step chemical reactions. One common method includes the following steps:
Formation of 2-chlorothioxanthone: : Starting with thioxanthone, chlorination is achieved using thionyl chloride, yielding 2-chlorothioxanthone.
Alkylation: : The 2-chlorothioxanthone undergoes an alkylation reaction with 1-(3-chloropropyl)piperazine, leading to the formation of the intermediate 3-(2-chlorothioxanthen-9-ylidene)propyl)piperazine.
Amidation: : Finally, the intermediate is reacted with N-methylpropanamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would scale up these synthetic steps, utilizing large-scale reactors and optimized conditions to ensure high yield and purity. Process parameters, including temperature, pressure, and reagent concentrations, are meticulously controlled.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: : In the presence of oxidizing agents like potassium permanganate, it can form sulfoxides or sulfones.
Reduction: : Reducing agents such as lithium aluminum hydride can reduce it to amines or other derivatives.
Substitution: : Halogenation reactions can occur under specific conditions, allowing substitution of the chlorine atom.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, acetonitrile. Typical conditions involve controlled temperatures (0-60°C) and specific pH levels, depending on the desired reaction.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction reactions.
Halogenated Derivatives: : From substitution reactions.
Wissenschaftliche Forschungsanwendungen
This compound has numerous applications:
Chemistry: : As a ligand in coordination chemistry.
Biology: : Studies on cellular transport and receptor binding.
Medicine: : Investigated for potential use in neuropharmacology due to its interaction with neural receptors.
Industry: : Used in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : It interacts with specific neural receptors, potentially modulating neurotransmitter activity.
Pathways: : It can influence signaling pathways linked to cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[4-[(3Z)-3-(2-chlorophenothiazylidene)propyl]piperazin-1-yl]-N-methylpropanamide: : Similar structure but with phenothiazine instead of thioxanthene.
2-chlorothioxanthone: : A precursor with simpler structure.
Highlighting Uniqueness
What sets 3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide apart is its unique interaction with neural receptors, making it a valuable compound for neuropharmacological research.
Eigenschaften
Molekularformel |
C24H28ClN3OS |
|---|---|
Molekulargewicht |
442.0 g/mol |
IUPAC-Name |
3-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-N-methylpropanamide |
InChI |
InChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6- |
InChI-Schlüssel |
WXFFTUKVTRHPLQ-SWNXQHNESA-N |
Isomerische SMILES |
CNC(=O)CCN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Kanonische SMILES |
CNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[99Mtc]-cbpao](/img/structure/B10783067.png)
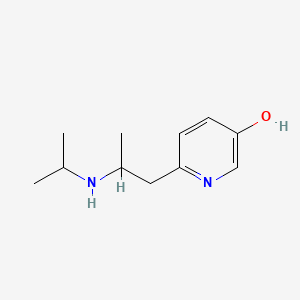
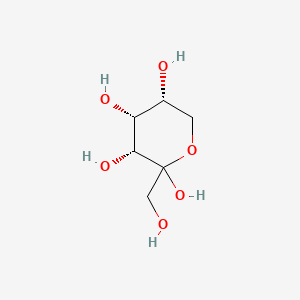
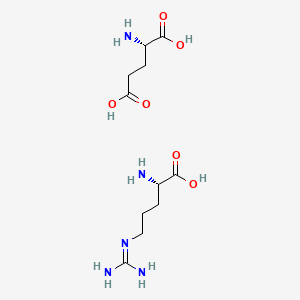
![6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;2,2,2-trifluoroacetic acid](/img/structure/B10783092.png)
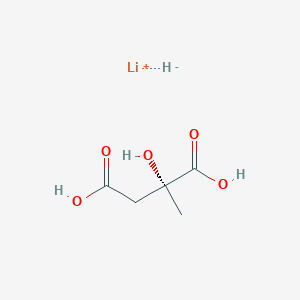
![(3R)-1-[2-amino-6-(3-amino-1H-indazol-6-yl)pyrimidin-4-yl]-N-phenylpiperidine-3-carboxamide](/img/structure/B10783116.png)
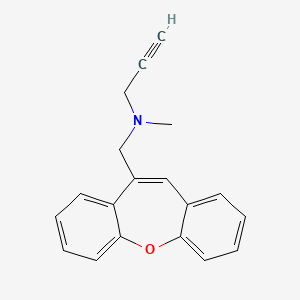
![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1-hydroxy-5-oxido-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783132.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid,6-[[(2-amino-4-thiazolyl)[(cyclopentyloxy)imino]acetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2a,5a,6b(Z)]]-](/img/structure/B10783140.png)

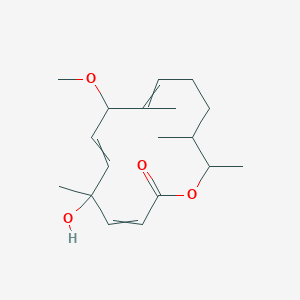
![(3S,7R,7aR)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B10783160.png)
